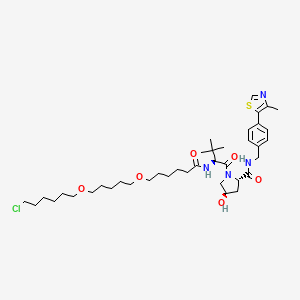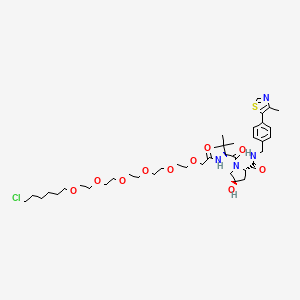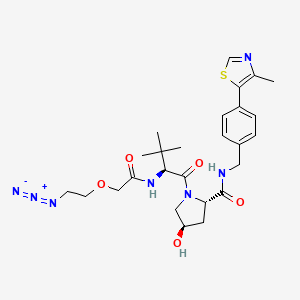
ATP-polyamine-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-polyamine-biotin, also known as APB, is the first cell-permeable ATP analogue . It is an efficient kinase cosubstrate that promotes biotin labeling of kinase substrates in live cells .
Synthesis Analysis
The synthesis of this compound involves the use of the cationic polymer deacetylated chitosan to permeabilize ATP analogs for live cell applications, including kinase-catalyzed biotinylation . The cell permeability of APB is due to the presence of a polyamine linker, which is positively charged under physiological conditions and partially neutralizes the negative charges of the triphosphate .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a polyamine linker . Vibrational spectroscopy, such as infrared (IR), Raman, and inelastic neutron scattering (INS), coupled with theoretical calculations (quantum mechanical methods), can provide valuable structural evidence based on the analysis of the spectral features associated with each chemical group within the molecule .Chemical Reactions Analysis
This compound is used in kinase research. Kinases are essential cell signaling enzymes that phosphorylate protein substrates using ATP as the universal cosubstrate . This compound was used to transfer a phosphoramidylbiotin group to proteins through kinase-catalyzed labeling .Physical And Chemical Properties Analysis
This compound has a molecular formula of C32H58N11O14P3S and a molecular weight of 945.85 . It is a white to off-white solid . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
ATP-Polyamine-Biotin in Kinase-Catalyzed Biotinylation : this compound (APB) is the first cell-permeable ATP analogue reported. APB promotes biotin labeling of kinase substrates in live cells, which has potential applications in phosphoprotein purification and analysis. This development forms a foundation for additional cell-permeable ATP analogues for cell-signaling research (Fouda & Pflum, 2015).
Polyamine Function in Plant Growth and Stress Responses : Polyamines (PAs) are involved in plant growth, development, and responses to environmental stresses. They are considered plant biostimulants, and both exogenously applied and endogenously produced PAs via genetic engineering can positively affect plant growth, productivity, and stress tolerance (Chen et al., 2019).
Essential Factors for Growth and Survival : PAs, including polyamine-biotin, are crucial for diverse processes like regulation of gene expression, cell proliferation, modulation of cell signaling, and membrane stabilization. They are essential for growth and involved in stress responses and diseases in plants, indicating their importance for plant survival (Kusano et al., 2008).
Effect on Cell Energy and Physiological Functions : The application of polyamines, including polyamine-biotin, has been shown to improve physiological and biochemical processes in plants exposed to water deficit stress. They enhance cellular ATP content, chlorophyll content, and other vital functions, contributing to improved plant performance under stress conditions (Ghassemi et al., 2018).
Polyamine Metabolism and Regulation : The metabolism of polyamines, including polyamine-biotin, involves transcriptional, translational, and post-translational mechanisms. Genetic studies and transgenic approaches have advanced understanding of how polyamines function and their potential biotechnological applications (Tiburcio et al., 1997).
Advances in Polyamine Research : Recent genetic analyses have shown that polyamines are essential for normal growth and development. This understanding opens up new avenues for investigating the role of polyamines, including this compound, in plant science (Kumar et al., 1997).
Polyamine Metabolism in Neoplastic Growth and Chemotherapy : Polyamine-biosynthetic pathway, including polyamine-biotin, represents a target for developing agents inhibiting carcinogenesis and tumor growth. Depletion of polyamines inhibits the growth of neoplastic cells, highlighting its potential in cancer research (Pegg, 1988).
Role of Polyamines in Clinical Medicine : Polyamine research has applications in treating human malignancies, hyperproliferative skin diseases, and potentially in controlling cell differentiation and microbial/viral diseases (Jänne et al., 1983).
Polyamines in Molecular Biology : Polyamines are involved in numerous cellular processes and have been linked to aging, memory performance, neurodegenerative diseases, and metabolic disorders. Their exact molecular role remains one of the mysteries of molecular cell biology (Miller-Fleming et al., 2015).
Mécanisme D'action
ATP-polyamine-biotin promotes biotin labeling of kinase substrates in live cells . It is an efficient kinase cosubstrate with conversions and kinetics similar to those of other known ATP analogues . Polyamines within mammalian cells are irreplaceable, as the depletion of polyamines will completely halt cell growth and proliferation .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N11O14P3S/c1-41(15-7-11-34-24(44)10-4-3-9-23-25-21(18-61-23)39-32(47)40-25)13-5-6-14-42(2)16-8-12-38-58(48,49)56-60(52,53)57-59(50,51)54-17-22-27(45)28(46)31(55-22)43-20-37-26-29(33)35-19-36-30(26)43/h19-23,25,27-28,31,45-46H,3-18H2,1-2H3,(H,34,44)(H,50,51)(H,52,53)(H2,33,35,36)(H2,38,48,49)(H2,39,40,47)/t21-,22+,23-,25-,27+,28+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODMQMYTNMWWCS-MCINONILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N11O14P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

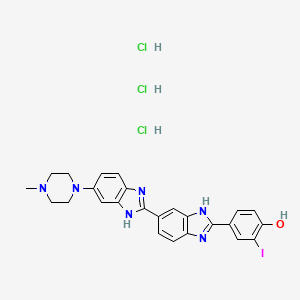
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)
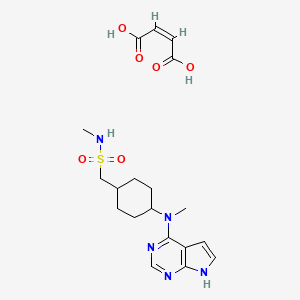
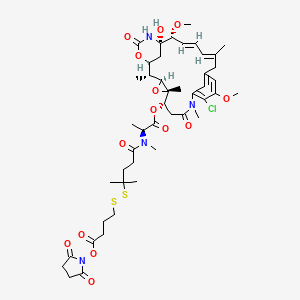
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

